セファロタキシン

概要

説明

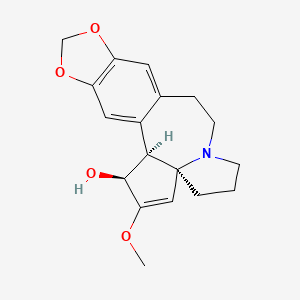

セファロタキシンは、セファロタクス属植物から単離された天然アルカロイドで、セファロタクサ科に属しています。 この化合物は1963年に最初に単離され、その構造は1969年にX線分析によって解明されました . セファロタキシンは、その独特の五環性環状構造で知られており、特に白血病の治療における潜在的な治療用途のために、広範囲にわたる研究の対象となっています .

科学的研究の応用

作用機序

セファロタキシンは、主にタンパク質合成を阻害することによって効果を発揮します。 それは、大きなリボソームサブユニットのA部位裂に結合し、鎖伸長に影響を与え、タンパク質合成を阻害します . この阻害は、Bcr-Abl融合タンパク質などの短寿命タンパク質の減少につながり、その後に細胞死が続きます . この化合物は、ミトコンドリア膜電位を低下させ、アポトーシスタンパク質を調節することによって、ミトコンドリアアポトーシス経路も活性化します .

6. 類似の化合物との比較

セファロタキシンは、その五環性環状構造と強力な抗白血病活性のために独特です。類似の化合物には以下が含まれます。

ハリントンイン: 類似の抗白血病特性を持つセファロタクス属植物の別のアルカロイド.

ホモハリントンイン: 慢性骨髄性白血病の臨床治療に使用されるセファロタキシンの誘導体.

デオキシハリントンイン: 白血病に対して有意な阻害活性を有する別の関連アルカロイド.

これらの化合物は、類似の構造的枠組みを共有していますが、側鎖と特定の生物学的活性において異なります。

生化学分析

Biochemical Properties

Cephalotaxine interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of Cephalotaxine involves key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DS), glucose-6-phosphate dehydrogenase (G6PDH), hexokinase, phenylalanine ammonialyase (PAL), and Cytochrome P450 . These enzymes play crucial roles in the phenylpropane pathway, shikimic acid pathway, and glucose metabolism process, which are involved in the synthesis of Cephalotaxine .

Cellular Effects

Cephalotaxine has significant effects on various types of cells, particularly leukemia cells. It has been found to inhibit the viability of various leukemia cells, including HL-60, NB4, Jurkat, K562, Raji, and MOLT-4 . It influences cell function by activating the mitochondrial apoptosis pathway, reducing the mitochondrial membrane potential, downregulating anti-apoptotic Bcl-2 protein, and upregulating pro-apoptotic Bak protein .

Molecular Mechanism

Cephalotaxine exerts its effects at the molecular level through several mechanisms. It activates the mitochondrial apoptosis pathway by reducing the mitochondrial membrane potential and modulating the expression of Bcl-2 and Bak proteins . Additionally, Cephalotaxine impairs autophagy flow, which could aggravate apoptosis of cells .

Metabolic Pathways

Cephalotaxine is involved in several metabolic pathways. It is synthesized through the phenylpropane pathway, shikimic acid pathway, and glucose metabolism process . It interacts with enzymes such as DS, G6PDH, hexokinase, PAL, and Cytochrome P450 in these pathways .

準備方法

合成経路と反応条件: セファロタキシンは、さまざまな方法で合成することができます。注目すべき合成経路の1つは、フランの酸化開環を含むもので、これはアミン-テザー化されたジカルボニルを明らかにし、その後に自発的な環状マンニッヒ環化が進行します。 このカスケードは、単一操作で60%の収率で完全なセファロタキシン部分構造を構築します . 別の方法は、セファロタクス・マンニの懸濁細胞においてセファロタキシンの合成を促進するためにコロナチンを使用することを含みます .

工業的生産方法: セファロタキシンの工業的生産は、主にセファロタクス属植物からの抽出に依存しています。 コロナチンやメチルジャスモン酸などのエリシターの使用は、植物細胞培養におけるセファロタキシンの収率を向上させることが示されています .

化学反応の分析

セファロタキシンは、以下のものを含むさまざまな化学反応を受けます。

これらの反応で使用される一般的な試薬には、酸化剤、ホウ水素化物などの還元剤、環化反応の触媒が含まれます。 これらの反応から生成される主な生成物には、セファロタキシンとその誘導体、たとえばホモハリントンインが含まれます .

類似化合物との比較

Cephalotaxine is unique due to its pentacyclic ring structure and its potent antileukemia activity. Similar compounds include:

Harringtonine: Another alkaloid from Cephalotaxus plants with similar antileukemia properties.

Homoharringtonine: A derivative of cephalotaxine used clinically to treat chronic myeloid leukemia.

Deoxyharringtonine: Another related alkaloid with significant inhibitory activity against leukemia.

These compounds share a similar structural framework but differ in their side chains and specific biological activities.

特性

IUPAC Name |

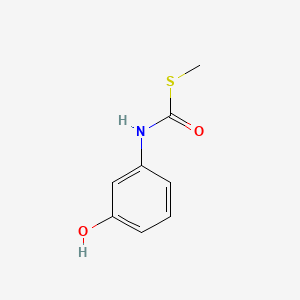

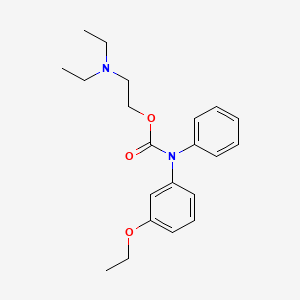

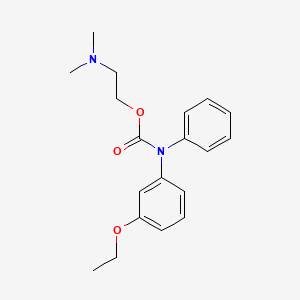

(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCVRSYJBNGLD-KURKYZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3[C@@H]1O)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-19-6 | |

| Record name | Cephalotaxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24316-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalotaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalotaxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMACETAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84MI6OYN4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cephalotaxine exert its antileukemic effect?

A1: While cephalotaxine itself lacks significant biological activity, its ester derivatives, such as harringtonine and homoharringtonine, exhibit potent antileukemic properties. These esters function as protein synthesis inhibitors. [] They specifically target the peptidyl transferase center of the ribosome, effectively blocking the elongation phase of protein synthesis. [, ]

Q2: Does cephalotaxine affect any specific signaling pathways within cancer cells?

A2: Research indicates that cephalotaxine esters can significantly inhibit the transcription of nuclear factor kappa B (NF-κB). [] NF-κB plays a crucial role in various cellular processes, including cell survival, proliferation, and inflammation. Inhibiting this pathway likely contributes to the antileukemic activity of cephalotaxine esters.

Q3: What is the molecular formula and weight of cephalotaxine?

A3: Cephalotaxine has the molecular formula C18H21NO4 and a molecular weight of 315.37 g/mol. []

Q4: How is cephalotaxine typically characterized using spectroscopic methods?

A4: Spectroscopic techniques such as ultraviolet-visible (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed for the identification and characterization of cephalotaxine and its derivatives. [, , , , , , ] Two-dimensional NMR methods have proven particularly useful in assigning proton and carbon chemical shifts within the cephalotaxine molecule. []

Q5: What is the stereochemistry of naturally occurring cephalotaxine?

A5: Natural cephalotaxine exists as the (-) enantiomer. [, , ]

Q6: Can cephalotaxine be synthesized chemically?

A6: Yes, numerous total syntheses of cephalotaxine have been achieved since the initial efforts by Weinreb and Semmelhack. [, , , , , , , , , , ] These syntheses often employ strategies like the establishment of the 1-azaspiro[4.4]nonane ring system followed by benzazepine formation. []

Q7: What is the significance of synthesizing cephalotaxine analogs?

A7: Synthesizing cephalotaxine analogs is crucial for exploring structure-activity relationships and potentially identifying compounds with improved potency, selectivity, or pharmacokinetic properties compared to naturally occurring cephalotaxine esters. [, , , , , ]

Q8: Have any modifications to the cephalotaxine structure led to changes in antitumor activity?

A8: Yes, numerous studies have explored structure-activity relationships among cephalotaxine esters. For instance, introducing a methyl group at the C-7 position of cephalotaxine can significantly alter the compound's biological activity. [] Additionally, synthesizing esters with diverse acyl side chains has shown that specific structural features are essential for antitumor activity. [, , ] For example, the "rearranged" deoxyharringtonine isomer, where the ester sidechain is attached to a different position on the cephalotaxine core, exhibited no activity against P-388 lymphocytic leukemia. []

Q9: What are the natural sources of cephalotaxine?

A9: Cephalotaxine and its ester derivatives are primarily isolated from plants belonging to the genus Cephalotaxus, such as Cephalotaxus fortunei and Cephalotaxus harringtonia. [, , , , , ]

Q10: Can cephalotaxine and its esters be produced through methods other than plant extraction?

A10: Yes, tissue culture techniques have been successfully employed to produce cephalotaxine esters, including homodeoxyharringtonine. [] This approach offers an alternative method for obtaining these valuable compounds.

Q11: What analytical techniques are commonly used to quantify cephalotaxine and its esters in plant material or culture media?

A11: High-performance liquid chromatography (HPLC) coupled with UV detection is widely utilized for the separation and quantification of cephalotaxine, harringtonine, and homoharringtonine in plant extracts and tissue cultures. [] Fast atom bombardment mass spectrometry can further confirm the identity of these alkaloids. []

Q12: What is the primary clinical use of cephalotaxine esters?

A12: Cephalotaxine esters, particularly homoharringtonine, have shown promise as antileukemic agents. [, , ] Clinical trials have investigated their efficacy in treating acute and chronic leukemia. []

Q13: Are there any challenges associated with the clinical use of cephalotaxine esters?

A13: Despite their antileukemic potential, cephalotaxine esters present challenges, including toxicity and inconvenient administration schedules. [] Optimizing dosage regimens and developing strategies to mitigate toxicity are crucial areas for further research.

Q14: Are there any known mechanisms of resistance to cephalotaxine esters?

A14: While specific resistance mechanisms for cephalotaxine esters are not extensively studied in the provided research, it is known that cancer cells can develop resistance to various chemotherapeutic agents through alterations in drug targets, drug efflux pumps, or apoptotic pathways. [] Further investigation is necessary to understand the development of resistance to cephalotaxine esters and explore strategies to overcome it.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

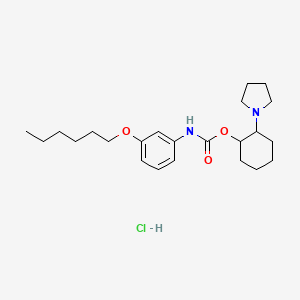

![2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate](/img/structure/B1668315.png)

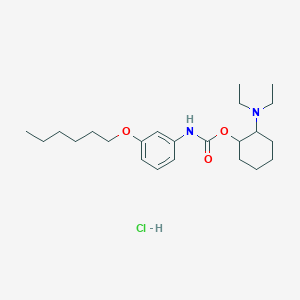

![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)

![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)

![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)

![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)